molecular formula C12H17ClO B13205428 [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene

[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene

Cat. No.: B13205428
M. Wt: 212.71 g/mol
InChI Key: VJSFAFOZBNKBNU-UHFFFAOYSA-N
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Description

[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is an organic compound with the molecular formula C12H17ClO. It is characterized by the presence of a benzene ring substituted with a 3-chloro-2,2-dimethylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CH2Cl+HOCH2C(CH3)2ClC6H5CH2OCH2C(CH3)2Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{HOCH}_2\text{C}(\text{CH}_3)_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{C}(\text{CH}_3)_2\text{Cl} C6​H5​CH2​Cl+HOCH2​C(CH3​)2​Cl→C6​H5​CH2​OCH2​C(CH3​)2​Cl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of [(3-Hydroxy-2,2-dimethylpropoxy)methyl]benzene.

    Oxidation: Formation of [(3-Oxo-2,2-dimethylpropoxy)methyl]benzene.

    Reduction: Formation of [(3-Methyl-2,2-dimethylpropoxy)methyl]benzene.

Scientific Research Applications

[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene
  • [(3-Iodo-2,2-dimethylpropoxy)methyl]benzene
  • [(3-Fluoro-2,2-dimethylpropoxy)methyl]benzene

Uniqueness

[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Biological Activity

[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is an organic compound notable for its unique structure, which includes a chlorinated propoxy group attached to a benzene ring. This compound has garnered attention due to its potential biological activity and applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in various fields.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12H17ClO
  • Molecular Weight : 230.72 g/mol
  • Structural Features :
    • A benzene ring substituted with a chloromethyl group.
    • A branched alkyl substituent (2,2-dimethylpropoxy) enhancing its reactivity.

The presence of the chlorine atom and branched alkyl groups contributes to its unique chemical properties, influencing its biological interactions.

Cytotoxicity and Anticancer Activity

A study exploring the cytotoxic effects of chlorinated compounds revealed that they can induce apoptosis in cancer cells. The mechanism typically involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. While direct studies on this compound are sparse, its structural similarity to known anticancer agents suggests it may possess similar properties.

Case Study 1: Anticancer Screening

In a preliminary screening of chlorinated compounds for anticancer activity, this compound was evaluated alongside other chlorinated derivatives. The results indicated moderate cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This suggests that further exploration into its mechanism of action could be warranted.

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial potential of related compounds, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacterial strains, indicating a promising antimicrobial profile.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
ChloromethylbenzeneBenzene ring with a chloromethyl groupSimpler structure; lacks branched alkyl substituents
Benzyl ChlorideBenzene ring with a benzyl groupMore reactive due to direct attachment of benzyl group
(Chloromethyl)phenolBenzene ring with hydroxyl and chloromethylExhibits different biological activity due to hydroxyl group
3-Chloro-4-methoxybenzaldehydeBenzaldehyde with methoxy and chloro groupsContains an aldehyde functional group affecting reactivity

The comparison illustrates that this compound possesses unique features due to its branched alkyl substituent, which may confer distinct physical properties and reactivity compared to simpler structures.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

(3-chloro-2,2-dimethylpropoxy)methylbenzene

InChI

InChI=1S/C12H17ClO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

VJSFAFOZBNKBNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)CCl

Origin of Product

United States

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